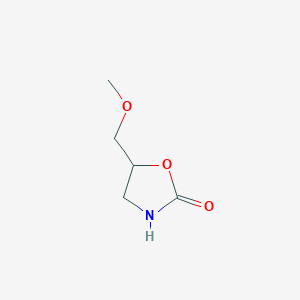

5-Methoxymethyloxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

5-(methoxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7) |

InChI Key |

XUOARDLJYIUVLJ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CNC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxymethyloxazolidin 2 One

Precursor-Based Syntheses

Derivatization of Hydroxymethyloxazolidinone Intermediates

A common and effective strategy for the synthesis of 5-methoxymethyloxazolidin-2-one involves the derivatization of hydroxymethyloxazolidinone intermediates. These intermediates, often derived from amino acids, serve as a versatile scaffold for introducing the desired methoxymethyl group at the C-5 position.

The synthesis typically begins with the reduction of an N-protected amino acid, such as serine, to the corresponding amino alcohol. This amino alcohol is then cyclized to form the core oxazolidinone ring. The resulting 5-hydroxymethyloxazolidin-2-one possesses a primary alcohol that is amenable to various etherification reactions. To introduce the methoxymethyl group, the hydroxyl group is typically treated with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This Williamson ether synthesis-type reaction proceeds to furnish this compound. The choice of protecting groups for the nitrogen atom of the oxazolidinone ring is crucial to ensure compatibility with the reaction conditions and to allow for facile deprotection in subsequent synthetic steps.

Advanced Synthetic Techniques

To enhance the synthesis of this compound, researchers have explored advanced techniques that offer improvements in terms of reaction times, yields, and stereochemical control.

Microwave-Assisted Synthesis Protocols

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxazolidin-2-ones

| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |

| Cyclization of Amino Alcohols | Long reaction times (hours to days) | Short reaction times (minutes) | nih.govresearchgate.net |

| Yields | Moderate to good | Good to excellent | nih.govresearchgate.net |

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C-5 position of the oxazolidinone ring is paramount, as the chirality of this center is often crucial for the compound's application as a chiral auxiliary or synthon. Several stereoselective strategies have been developed to achieve high levels of enantiomeric and diastereomeric purity.

Asymmetric Induction in Oxazolidinone Formation

Asymmetric induction can be achieved by utilizing chiral starting materials that guide the stereochemical outcome of the reaction. A prevalent approach involves the use of enantiomerically pure amino acids, such as L-serine or D-serine, as the chiral source. The inherent chirality of the amino acid is transferred to the resulting 5-hydroxymethyloxazolidin-2-one intermediate during the reduction and cyclization sequence. The subsequent methoxymethylation of the hydroxyl group typically proceeds with retention of configuration at the C-5 stereocenter, thus affording the desired enantiomer of this compound. The predictability and high fidelity of this chirality transfer make it a reliable method for accessing enantiopure material.

Enantioselective Catalysis in Oxazolidinone Synthesis

Enantioselective catalysis offers an elegant and atom-economical approach to establishing the stereochemistry of the oxazolidinone ring. thieme-connect.de While direct enantioselective catalytic methods for the synthesis of this compound are not extensively documented, the principles of enantioselective catalysis can be applied to key bond-forming reactions in the synthetic sequence. For instance, the asymmetric reduction of a ketone precursor to the corresponding chiral alcohol can set the stereocenter that ultimately becomes the C-5 position of the oxazolidinone. Catalytic systems employing chiral ligands, such as those based on transition metals or organocatalysts, can facilitate such transformations with high enantioselectivity. nih.gov The development of novel catalytic systems that can directly construct the chiral oxazolidinone core from achiral starting materials remains an active area of research.

Diastereoselective Control in Synthetic Pathways

In synthetic routes that involve the creation of multiple stereocenters, diastereoselective control is essential. For the synthesis of this compound, this often relates to the relative stereochemistry between the C-5 substituent and other chiral centers that may be present in the molecule, particularly when the oxazolidinone is used as a chiral auxiliary. The inherent rigidity of the oxazolidinone ring can influence the facial selectivity of reactions at adjacent positions. For example, in aldol (B89426) or alkylation reactions where the oxazolidinone serves as a chiral auxiliary, the substituent at C-5 can direct the approach of incoming electrophiles, leading to the formation of one diastereomer in preference to the other. This diastereoselective control is a cornerstone of the utility of chiral oxazolidinones in asymmetric synthesis. thieme-connect.de

5 Methoxymethyloxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Fundamentals of Chiral Auxiliary Strategy

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific, desired stereochemistry. rsc.orgwikipedia.org This strategy is a powerful method for producing enantiomerically pure compounds, which is crucial in fields such as pharmaceutical development where different enantiomers of a drug can have vastly different biological activities. rsc.orgresearchgate.net The general process involves three key steps: the attachment of the chiral auxiliary to a substrate, the diastereoselective reaction to create the new stereocenter, and the subsequent removal of the auxiliary to yield the enantiomerically enriched product. wiley-vch.de

The core principle of a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. By attaching a chiral, non-racemic auxiliary to an achiral substrate, two diastereomers are formed. These diastereomers can then react with a reagent to form new stereocenters. Due to the pre-existing chirality of the auxiliary, the transition states leading to the different diastereomeric products are no longer mirror images and thus have different energies. researchgate.net This energy difference dictates that one diastereomer is formed in preference to the other, a phenomenon known as asymmetric induction. wikipedia.orgharvard.edu

The effectiveness of chiral induction is dependent on the ability of the auxiliary to create a highly ordered and rigid transition state. This is often achieved through chelation with a Lewis acid, which locks the conformation of the substrate-auxiliary construct. The steric bulk of the auxiliary then effectively shields one face of the reactive center (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. This results in the preferential formation of one diastereomer. researchgate.netnih.gov

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the conformational preferences of the intermediate species. For N-acylated oxazolidinones, treatment with a base generates an enolate. In the presence of a Lewis acid (e.g., TiCl₄ or Et₂AlCl), a rigid, chelated intermediate is formed where the metal coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring.

Applications in Asymmetric Transformations

Oxazolidinone auxiliaries have been successfully applied in a wide range of asymmetric carbon-carbon bond-forming reactions. rsc.org While specific data for 5-methoxymethyloxazolidin-2-one is limited, the performance of other 5,5-disubstituted oxazolidinones provides a strong indication of its potential.

Asymmetric alkylation using chiral oxazolidinone auxiliaries is a reliable method for the synthesis of α-substituted carboxylic acid derivatives. The process involves the formation of a metal enolate from the N-acyl oxazolidinone, followed by reaction with an alkyl halide. The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary, which directs the approach of the electrophile.

Studies on N-acyl-5,5-dimethyloxazolidin-2-ones have shown that high yields and diastereoselectivities can be achieved in alkylation reactions, particularly when a homochiral 4-isopropyl-5,5-dimethyloxazolidin-2-one is used as the auxiliary. The 5,5-disubstitution pattern is effective in controlling the enolate geometry and subsequent alkylation trajectory. It is plausible that a 5-methoxymethyl substituent would similarly contribute to creating a well-defined steric environment for high diastereoselectivity.

Table 1: Asymmetric Alkylation of N-Acyl-4-isopropyl-5,5-dimethyloxazolidin-2-one Derivatives

| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Excess (de) (%) |

|---|---|---|---|

| Benzyl bromide | Benzyl | 95 | >98 |

| Ethyl iodide | Ethyl | 92 | >98 |

| Isopropyl iodide | Isopropyl | 85 | >98 |

| Allyl iodide | Allyl | 96 | >98 |

(Data adapted from studies on 4,5,5-trisubstituted oxazolidinone auxiliaries)

The Evans asymmetric aldol (B89426) reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. nih.gov The reaction typically involves a boron or titanium enolate of an N-acyl oxazolidinone reacting with an aldehyde. The chiral auxiliary controls the absolute and relative stereochemistry of the two newly formed stereocenters. nih.gov

The stereochemical outcome is rationalized by the formation of a rigid, chair-like six-membered transition state involving the metal enolate and the aldehyde. The substituent at the 5-position of the oxazolidinone auxiliary influences the facial selectivity of the reaction. For instance, in the synthesis of 4,5-disubstituted oxazolidin-2-ones, an asymmetric aldol reaction serves as a key step to establish the vicinal stereocenters. The diastereoselectivity of these reactions is often very high, leading to the formation of a single major diastereomer.

Table 2: Diastereoselective Aldol Reaction of N-Propionyl Oxazolidinones with Aldehydes

| Auxiliary Substituents (R¹, R²) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|

| R¹=i-Pr, R²=H | Benzaldehyde | >99:1 | 80-95 |

| R¹=Bn, R²=H | Isobutyraldehyde | >99:1 | 80-90 |

| R¹=Ph, R²=Me | Benzaldehyde | 97:3 | 85 |

(Data is representative of typical Evans aldol reactions using various oxazolidinone auxiliaries)

The Diels-Alder reaction is a highly efficient method for the construction of six-membered rings, capable of creating up to four stereocenters in a single step. researchgate.net When a chiral auxiliary is attached to the dienophile, the cycloaddition can proceed with high diastereoselectivity. N-acryloyl oxazolidinones are commonly used as chiral dienophiles.

In the presence of a Lewis acid, the N-acryloyl oxazolidinone forms a rigid complex, and the substituent on the auxiliary blocks one face of the dienophile. This forces the diene to approach from the less hindered side, resulting in a highly stereoselective cycloaddition. While specific examples using this compound are not readily found, studies with other 5-substituted auxiliaries, such as (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones, have demonstrated high levels of diastereoselectivity in conjugate addition reactions, a related transformation. This suggests that a 5-methoxymethyl group would also be effective in directing the stereochemical course of a Diels-Alder reaction.

Table 3: Asymmetric Diels-Alder Reaction of N-Acryloyl Oxazolidinones with Cyclopentadiene

| Auxiliary Substituents (R¹, R²) | Lewis Acid | Endo/Exo Ratio | Diastereomeric Excess (de) (%) |

|---|---|---|---|

| R¹=i-Pr, R²=H | Et₂AlCl | >95:5 | >98 |

| R¹=Bn, R²=H | Et₂AlCl | >95:5 | >96 |

| R¹=Ph, R²=H | MgBr₂ | 90:10 | 95 |

(Data is representative of typical Diels-Alder reactions using various oxazolidinone auxiliaries)

Other Diastereoselective Reactions Mediated by Oxazolidinone Auxiliaries

The utility of N-acyloxazolidinones, the activated form of oxazolidinone auxiliaries, extends beyond the more common aldol and alkylation reactions. They have been successfully employed in a variety of other diastereoselective transformations, including conjugate additions, cycloadditions, and hydroxylations. The stereochemical outcome of these reactions is typically dictated by the steric influence of the substituent at the C4 position of the oxazolidinone ring, which directs the approach of the incoming reagent to the enolate.

However, without experimental data for this compound, any discussion of its performance in such reactions would be purely speculative. The electronic and steric nature of a 5-methoxymethyl group could potentially influence the conformation of the N-acyl side chain and the enolate geometry, but the extent and direction of this influence remain uninvestigated.

Regeneration and Recyclability of the Auxiliary

A key advantage of chiral auxiliaries is the ability to cleave them from the product and recover them for reuse, which is crucial for the economic viability and sustainability of a synthetic process. For common oxazolidinone auxiliaries, a range of cleavage methods have been developed to yield various functionalities such as carboxylic acids, alcohols, aldehydes, and ketones, while allowing for the recovery of the parent oxazolidinone.

The recyclability of this compound would depend on its stability to the cleavage conditions employed. While standard protocols involving hydrolysis or reduction would likely be applicable, the presence of the methoxymethyl group might introduce unforeseen sensitivities or affect the efficiency of recovery. Without empirical studies, a definitive assessment of its regeneration and recyclability is not possible.

Comparative Analysis with Other Chiral Auxiliaries

A critical evaluation of a new chiral auxiliary involves comparing its performance to existing, well-established auxiliaries. This analysis typically considers factors such as the level of stereoselectivity, the scope of applicable reactions, the ease of synthesis and removal of the auxiliary, and its cost.

Advantages and Limitations Compared to Evans Oxazolidinones

Evans oxazolidinones, such as those derived from valine and phenylalanine, are renowned for their high diastereoselectivity in a wide array of reactions. wikipedia.org They provide excellent stereocontrol due to the predictable formation of a chelated Z-enolate, where the substituent at C4 effectively shields one face of the enolate. williams.edu

A hypothetical comparison would position the 5-methoxymethyl group of the titular compound as a potential point of differentiation. However, without data, it is impossible to determine whether this substituent would offer any advantages, such as enhanced solubility or different conformational biases, or if it would present limitations, for instance, by being sterically non-influential or leading to undesired side reactions.

Comparative Studies with SuperQuat Auxiliaries

The SuperQuat family of auxiliaries, which feature a gem-dimethyl substitution at the C5 position, were developed to overcome some limitations of the Evans auxiliaries. Current time information in Bangalore, IN. This C5-disubstitution helps to enforce a specific conformation of the C4 substituent, leading to improved diastereofacial selectivity. Current time information in Bangalore, IN. It also sterically hinders nucleophilic attack at the endocyclic carbonyl group, which can facilitate the selective cleavage of the N-acyl group and improve the recyclability of the auxiliary. Current time information in Bangalore, IN.

A direct comparative study between this compound and a SuperQuat auxiliary would be necessary to evaluate their relative merits. It is unknown if the single methoxymethyl group at C5 would confer similar benefits to the gem-dimethyl group of the SuperQuat auxiliaries.

Evaluation Against Camphorsultam

Camphorsultam is another widely used chiral auxiliary, valued for its rigid bicyclic structure that provides a well-defined chiral environment. rsc.org It has proven effective in a range of reactions, including Diels-Alder reactions and the synthesis of α-amino acids. A key advantage of camphorsultam is its high crystallinity, which can facilitate the purification of diastereomeric products.

A comparative evaluation would require subjecting this compound and camphorsultam to the same set of reactions and analyzing the yields and diastereoselectivities. The conformational flexibility of the oxazolidinone ring in the former, compared to the rigidity of the camphorsultam, would likely lead to different stereochemical outcomes, but the specifics remain unelucidated.

Comparison with Pseudoephedrine and Pseudoephenamine-Based Auxiliaries

Pseudoephedrine and, more recently, pseudoephenamine serve as effective chiral auxiliaries for the asymmetric alkylation of enolates. williams.edu Amides derived from these auxiliaries can be deprotonated to form a stable, internally chelated enolate, which then reacts with high diastereoselectivity. A significant advantage of pseudoephenamine is that it is not subject to the same regulatory restrictions as pseudoephedrine. williams.edu

To compare this compound with these auxiliaries, one would need to assess its performance in similar asymmetric alkylation reactions. Key metrics would include the diastereomeric ratios achieved, the ease of product purification, and the efficiency of auxiliary cleavage and recovery. In the absence of such studies, no meaningful comparison can be drawn.

5 Methoxymethyloxazolidin 2 One As a Synthetic Building Block

Incorporation into Complex Molecular Architectures

The oxazolidinone ring system is a key feature in numerous biologically active compounds. asianpubs.org 5-Methoxymethyloxazolidin-2-one provides a readily available chiral scaffold for the synthesis of these complex molecules.

Precursors for Diverse Heterocyclic Systems

Five-membered heterocycles, such as the oxazolidinone ring found in this compound, are fundamental components in the design of many antibacterial drugs. nih.gov These heterocyclic structures can act as pharmacophores, the essential part of a molecule responsible for its biological activity. nih.gov The ability to modify the substituents on the oxazolidinone ring allows for the fine-tuning of a drug's potency, selectivity, and pharmacokinetic properties. nih.gov

The synthesis of the antibiotic linezolid (B1675486) and its analogues highlights the importance of oxazolidinone derivatives. asianpubs.orgderpharmachemica.comresearchgate.netresearchgate.netwipo.int Linezolid is effective against serious Gram-positive human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). derpharmachemica.com The synthesis often involves the coupling of a functionalized aniline (B41778) with a chiral epoxide, followed by cyclization to form the oxazolidinone ring. researchgate.netwipo.int

Strategies for Functionalization at the C-5 Position (e.g., methoxymethyl)

The C-5 position of the oxazolidinone ring is a primary site for introducing structural diversity. The methoxymethyl group at this position in this compound is a key functional handle that can be modified to create a variety of derivatives. For instance, in the synthesis of linezolid, the hydroxymethyl group at the C-5 position, derived from the methoxymethyl precursor, is ultimately converted to an acetamidomethyl side chain. researchgate.net

Different synthetic strategies have been developed to introduce and modify substituents at the C-5 position. These methods often involve starting materials like (S)-glyceraldehyde acetonide or (R)-epichlorohydrin to establish the desired stereochemistry at C-5. asianpubs.orgderpharmachemica.com

Strategies for Functionalization at the N-3 Position (e.g., aryl substituents)

The N-3 position of the oxazolidinone ring is another critical point for functionalization, typically involving the introduction of an aryl substituent. asianpubs.org In the synthesis of linezolid, the N-3 position is substituted with a 3-fluoro-4-morpholinophenyl group. derpharmachemica.comresearchgate.netwipo.int The nature of this aryl substituent is crucial for the antibacterial activity of the resulting compound.

The introduction of the N-aryl group is often achieved through the N-alkylation of an aniline derivative with a suitable chiral three-carbon synthon bearing a leaving group. derpharmachemica.com The specific reaction conditions, such as the choice of solvent and base, can significantly impact the yield and purity of the product. derpharmachemica.com

Role in Radiopharmaceutical Precursor Synthesis

This compound and its derivatives are also valuable precursors in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo.

Precursors for Monoamine Oxidase-B (MAO-B) Inhibitor Radioligands

Oxazolidinones have been identified as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. asianpubs.org This property makes them attractive candidates for the development of radioligands to image MAO-B in the brain. Altered levels of MAO-B are associated with various neurodegenerative diseases.

The synthesis of potential PET radioligands often involves the preparation of derivatives of this compound with appropriate functional groups for radiolabeling.

Mechanistic Investigations of 5 Methoxymethyloxazolidin 2 One Reactions

Reaction Mechanism Elucidation

The formation of the oxazolidinone ring is generally not a true pericyclic cycloaddition but rather a sequence of nucleophilic reactions. The mechanism involves the construction of the five-membered ring from a suitable N-aryl precursor and a three-carbon electrophilic synthon.

The primary pathways for constructing the oxazolidinone ring in the context of the Rivaroxaban intermediate involve the reaction of an N-substituted aniline (B41778) derivative with a chiral three-carbon component, typically a glycidyl (B131873) derivative. This ensures the correct stereochemistry at the C5 position.

One common strategy involves the deprotonation of an aryl carbamate (B1207046), such as N-carbobenzyloxy-4-(4-morpholinon-3-yl)aniline, with a strong base like n-butyllithium (n-BuLi). The resulting anion then attacks a chiral electrophile like (R)-glycidyl butyrate (B1204436). This is followed by an intramolecular cyclization to form the 5-(R)-hydroxymethyloxazolidinone. mdpi.com

An alternative, frequently cited pathway involves the initial ring-opening of a chiral epoxide. For instance, (R)-epichlorohydrin or a protected version like (S)-N-[2,3-epoxypropyl]phthalimide can be opened by the nucleophilic attack of 4-(4-aminophenyl)morpholin-3-one (B139978). The resulting amino alcohol intermediate is then cyclized to form the oxazolidinone ring using a carbonylating agent such as N,N'-carbonyldiimidazole. mdpi.com This sequential approach, while not a concerted cycloaddition, is a standard method for forming the heterocyclic ring system.

A different approach involves the reaction of ortho-quinone methides with certain oxazoles, which can lead to formal [4+2] cycloaddition products. nih.gov However, this reaction manifold is distinct from the methods used to synthesize the Rivaroxaban intermediate.

The choice of reagents and catalysts is critical in directing the reaction pathway and ensuring high yields. In the synthesis of the Rivaroxaban intermediate, several key reagents and conditions have been optimized.

For pathways involving the cyclization of an amino alcohol, carbonylating agents are essential. N,N'-Carbonyldiimidazole (CDI) is a frequently used reagent for this transformation. mdpi.com In other synthetic routes, different bases and solvents have been systematically evaluated. For instance, in the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-glycidyl phthalimide, a screening of bases was performed to optimize the formation of the subsequent oxazolidinone. researchgate.net

The following table summarizes the findings from screening experiments for a key synthetic step:

| Base | Solvent | Outcome |

| K₂CO₃ | DCM | Reaction proceeded smoothly with reduced impurities (~0.5% by HPLC). researchgate.net |

| Na₂CO₃ | Various | Incomplete conversion and side product formation. researchgate.net |

| DIPEA | Various | Incomplete conversion and side product formation. researchgate.net |

| TEA | Various | Incomplete conversion and side product formation. researchgate.net |

| NaHCO₃ | Various | Incomplete conversion and side product formation. researchgate.net |

Furthermore, some synthetic strategies employ metal-catalyzed reactions, such as the Goldberg coupling (a copper-catalyzed amidation), to form the crucial C-N bond between the aryl group and the oxazolidinone nitrogen. mdpi.com In the final acylation step to produce Rivaroxaban from the oxazolidinone intermediate, thionyl chloride is used to activate the carboxylic acid, and a base like triethylamine (B128534) (TEA) is used to neutralize the liberated hydrochloric acid. google.comgoogle.com

Detailed kinetic studies to pinpoint the rate-determining step for the synthesis of this specific oxazolidinone are not extensively reported in the available literature. However, the stereoselectivity of the synthesis is decisively controlled by the choice of the starting material. The use of enantiomerically pure synthons, such as (R)-glycidyl butyrate or (R)-epichlorohydrin, dictates the absolute stereochemistry at the C5 position of the oxazolidinone ring. mdpi.com The reaction mechanism is believed to proceed via an Sₙ2-type nucleophilic attack on the epoxide ring, which occurs with inversion of configuration, thereby setting the desired (S)-stereocenter in the final product after cyclization.

While rearrangements like the Hofmann rearrangement are known to be involved in certain cascade reactions that produce oxazolidinones from different precursors, there is no evidence in the surveyed literature to suggest that such rearrangements are part of the primary synthetic routes to the Rivaroxaban intermediate (S)-4-{4-[5-(Methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one. Current time information in Bangalore, IN. The syntheses reported rely on direct, non-rearrangement pathways involving epoxide ring-opening and subsequent cyclization. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating complex reaction mechanisms, transition states, and intermediates.

DFT has been successfully applied to understand the mechanisms of various oxazolidinone-forming reactions. For example, theoretical studies have elucidated the asynchronous concerted mechanism for the cycloaddition of epoxides with chlorosulfonyl isocyanate to yield oxazolidinones. In other work, DFT calculations have been used to confirm the feasibility of a Hofmann rearrangement within a cascade organocatalysis pathway to produce different oxazolidinones, showing that the theoretically determined mechanism was more feasible than previously proposed pathways. Current time information in Bangalore, IN.

However, despite the utility of this approach, a specific DFT analysis of the reaction pathways leading to the Rivaroxaban intermediate (S)-4-{4-[5-(Methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one was not found in the reviewed scientific literature. Such studies would be valuable for precisely mapping the energy landscape of the epoxide ring-opening and cyclization steps, optimizing reaction conditions, and understanding the role of catalysts and solvents on a molecular level.

Molecular Docking Simulations to Understand Ligand-Target Interactions in Related Oxazolidinones

Molecular docking is a prominent structure-based drug design (SBDD) technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or nucleic acid, to form a stable complex. nih.gov This computational method is crucial in medicinal chemistry for understanding molecular recognition events, including binding energetics, intermolecular interactions, and conformational changes induced by the ligand. nih.gov For the oxazolidinone class of antibiotics, the primary target is the 50S ribosomal subunit of bacteria, where they inhibit protein synthesis. nih.govscirp.org Molecular docking simulations have been instrumental in elucidating the interactions between various oxazolidinone derivatives and their ribosomal binding site.

Research has focused on evaluating the performance of different molecular docking programs to accurately model these ribosomal-ligand interactions. nih.gov Studies have examined programs such as AutoDock 4, AutoDock Vina, DOCK 6, rDock, and RLDock. nih.govresearchgate.net The accuracy of these programs is often assessed by calculating the root-mean-square deviation (RMSD) between the crystallographically determined native binding pose and the pose predicted by the docking algorithm. nih.gov

A comparative assessment of five docking programs revealed varied performance in replicating the experimental binding modes of oxazolidinones within the ribosome. nih.gov The rankings based on the median RMSD showed DOCK 6 to be the most accurate, followed by AutoDock 4 and Vina. nih.gov However, even the top-performing program, DOCK 6, could only replicate the ligand binding accurately in four out of eleven ribosomal crystal structures studied. nih.gov This highlights a significant challenge in the field: the high flexibility of the RNA binding pocket can impede accurate docking predictions, underscoring the necessity of validating virtual screening protocols for ligand-RNA interactions. nih.gov

The following table summarizes the performance of various docking programs tested for their ability to model ribosomal-ligand interactions with oxazolidinones.

| Docking Program | Search Algorithm | Scoring Function Type | Median RMSD (Å) |

| DOCK 6 | Anchor-and-grow (Flexible) | Force field-based (Grid) | >2.0 |

| AutoDock 4 (AD4) | Lamarckian Genetic Algorithm | Force field-based (Grid) | >2.0 |

| AutoDock Vina | Broyden-Fletcher-Goldfarb-Shanno (BFGS) | Empirical & knowledge-based | >2.0 |

| rDock | Genetic Algorithm (multi-solution) | Empirical (SF3, SF5) | >3.0 |

| RLDOCK | --- | --- | >4.0 |

This table is based on data from a comparative study assessing docking programs for ribosomal oxazolidinone antibacterial agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazolidinone Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to formulate equations that describe the mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are pivotal in drug design for predicting the activity of novel molecules and optimizing lead compounds. mdpi.com For oxazolidinone antibacterial agents, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed to understand the structural requirements for potent antibacterial activity. nih.govumich.edu

These studies aim to establish a correlation between the in vitro activities of oxazolidinone compounds—typically measured as Minimum Inhibitory Concentrations (MICs)—and their physicochemical properties. nih.govumich.edu The models demonstrate that the biological activity of these compounds is strongly correlated with specific three-dimensional steric, electrostatic, and lipophilic properties. mdpi.comnih.gov For instance, CoMFA models can generate contour maps that visualize regions where bulky groups, positive or negative charges, or hydrophobic characteristics would be favorable or unfavorable for activity, thereby guiding the synthesis of new, more potent derivatives. mdpi.com

In one study, 3D-QSAR models were developed for a series of pyrimido-isoquinolin-quinone compounds targeting methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The resulting CoMFA and CoMSIA models showed high statistical significance, indicating their predictive power. The main findings from the structure-activity relationships indicated that short, bulky, electron-rich groups with hydrogen-bond acceptor capabilities on the benzene (B151609) ring were favorable for antibacterial activity. mdpi.com Other QSAR studies on aryloxazolidinones have also found a good correlation between antibacterial activity against Staphylococcus aureus and Enterococcus faecalis and descriptors such as the heat of formation and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). umich.eduqut.edu.au

The statistical quality of QSAR models is crucial for their validation and predictive ability. The table below presents the statistical values for CoMFA and CoMSIA models developed for a series of antibacterial compounds.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | F-value | Optimal No. of Components |

| CoMFA | 0.660 | 0.938 | 104.978 | 5 |

| CoMSIA | 0.596 | 0.895 | 45.917 | 6 |

This table is based on data from a 3D-QSAR study on pyrimido-isoquinolin-quinones. mdpi.com q² is the cross-validated correlation coefficient, and r² is the non-cross-validated correlation coefficient.

Analysis of Potential Energy Surfaces

The analysis of Potential Energy Surfaces (PES) is a fundamental concept in theoretical and computational chemistry used to understand and predict the outcomes of chemical reactions. numberanalytics.com A PES is a mathematical or graphical representation of the potential energy of a molecular system as a function of its geometric parameters, typically the positions of its nuclei. numberanalytics.comnumberanalytics.com The construction of a PES relies on the Born-Oppenheimer approximation, which allows the motion of electrons and nuclei to be treated separately, simplifying the calculation of the system's energy for fixed nuclear configurations. numberanalytics.com

The topography of a PES provides critical insights into reaction mechanisms. Key features of the surface include:

Minima: These represent stable molecular structures, such as reactants, products, or stable intermediates. They are low-energy valleys on the surface. numberanalytics.com

Saddle Points: These are first-order stationary points, representing the highest energy point along the lowest-energy path between two minima. This point corresponds to the transition state of the reaction. uleth.ca

Reaction Coordinate: This is the minimum energy path on the PES that connects reactants to products via the transition state. uleth.ca

By analyzing the PES, chemists can determine the most likely pathway for a reaction, calculate activation energies, and understand the geometry of the transition state. numberanalytics.comnumberanalytics.com For a reaction involving multiple atoms, such as the A + BC → AB + C type, the PES is a function of 3N-6 internal coordinates (where N is the number of atoms), which can be challenging to visualize. uleth.ca Therefore, analyses often involve simplified representations, such as 2D contour plots where two geometric parameters are varied while others are held constant. uleth.ca Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to calculate the points on the PES and map out the reaction pathways. numberanalytics.com In complex systems, such as those involving transition metals, the analysis may also need to account for reactions that occur across different spin potential energy surfaces (spin-forbidden reactions), which requires locating minimum energy crossing points (MECP) or including spin-orbit coupling effects. nih.gov

The table below defines the key topographical features of a Potential Energy Surface.

| Feature | Description | Chemical Significance |

| Minimum | A point on the PES where the energy is at a local low in all directions. | Corresponds to a stable or meta-stable species, such as reactants, products, or intermediates. |

| Saddle Point | A point that is a maximum along the reaction coordinate but a minimum in all other perpendicular directions. | Corresponds to the transition state—the highest energy barrier that must be overcome for the reaction to proceed. |

| Maximum | A point on the PES where the energy is at a local high in all directions. | Represents a highly unstable molecular geometry. |

Advanced Characterization Techniques in Research on Oxazolidinone Scaffolds

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are fundamental in elucidating the precise molecular structure of newly synthesized compounds. These methods provide detailed information about the molecular weight, elemental composition, connectivity of atoms, and the nature of chemical bonds within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive confirmation of a compound's molecular formula. chromatographyonline.comnih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide mass measurements with high accuracy, typically within a few parts per million (ppm). chromatographyonline.comnih.gov This level of precision allows for the unambiguous determination of the elemental composition from the measured mass-to-charge ratio (m/z). chromatographyonline.com

For 5-Methoxymethyloxazolidin-2-one (C₅H₉NO₃), HRMS would be used to verify its exact mass. The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (e.g., ≤ 5 ppm) provides strong evidence for the correct molecular formula, distinguishing it from other potential isobaric compounds. chromatographyonline.com This technique is invaluable in confirming the successful synthesis of the target molecule and in identifying any potential byproducts or impurities. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₉NO₃ |

| Theoretical Monoisotopic Mass | 131.05824 u |

| Expected HRMS [M+H]⁺ | 132.06552 u |

| Mass Accuracy Tolerance | ≤ 5 ppm |

This table presents hypothetical data for illustrative purposes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, ¹⁵N NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the detailed structural elucidation of organic molecules in solution. researchgate.netresearchgate.net While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, advanced NMR techniques offer deeper insights into the molecular framework of this compound.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete structure of the molecule. researchgate.netyoutube.com

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds, helping to establish the connectivity of the proton network within the molecule. youtube.com

HSQC spectra correlate protons directly to the carbons to which they are attached, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC spectra show correlations between protons and carbons over longer ranges (typically two to four bonds), which is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons. researchgate.netyoutube.com

¹⁵N NMR Spectroscopy: Given the presence of a nitrogen atom in the oxazolidinone ring, ¹⁵N NMR can provide valuable information. Although less sensitive than ¹H NMR, ¹⁵N NMR can confirm the chemical environment of the nitrogen atom, which is useful for distinguishing between different N-substituted isomers or for studying intermolecular interactions involving the nitrogen atom.

The combination of these advanced NMR methods allows for a comprehensive and unambiguous assignment of all proton, carbon, and nitrogen signals in the this compound molecule, confirming its structural integrity. nd.edubbhegdecollege.com

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations | HSQC/HMBC Correlations (to ¹³C) |

| H-4 | H-5 | C-2, C-4, C-5 |

| H-5 | H-4, CH₂-O | C-4, C-5, C=O, CH₂-O |

| CH₂-O | H-5, O-CH₃ | C-5, O-CH₃ |

| O-CH₃ | CH₂-O | CH₂-O |

| N-H | H-4 | C-2, C-4, C-5 |

This table presents expected correlations based on the structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. scribd.comdocbrown.info These techniques are complementary and provide a characteristic fingerprint of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, key characteristic absorption bands would be expected for:

The N-H stretching vibration of the amide group.

The C=O stretching vibration of the cyclic carbamate (B1207046) (oxazolidinone ring). nih.gov

The C-O-C stretching vibrations of the ether and the oxazolidinone ring.

The C-H stretching and bending vibrations of the aliphatic and methoxy (B1213986) groups.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. nih.gov It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide complementary information to IR, especially for the vibrations of the carbon backbone and the symmetric stretching modes. nih.gov

The combination of IR and Raman spectra provides a comprehensive profile of the functional groups present in the molecule, confirming the presence of the key structural features of this compound. scribd.comdocbrown.info

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amide) | Stretching | 3200-3400 |

| C=O (carbamate) | Stretching | 1750-1780 |

| C-O-C (ether) | Asymmetric Stretching | 1080-1150 |

| C-H (aliphatic) | Stretching | 2850-3000 |

This table presents typical wavenumber ranges for the indicated functional groups.

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are essential for determining the purity of a synthesized compound and for assessing its stereochemical composition, particularly for chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound possesses a stereocenter at the C5 position of the oxazolidinone ring, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. heraldopenaccess.usmdpi.com

In chiral HPLC, a chiral stationary phase (CSP) is used. chiralpedia.com The enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated. quora.comnih.gov The development of a successful chiral HPLC method often involves screening different types of CSPs (e.g., polysaccharide-based, Pirkle-type) and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. researchgate.netnih.govrsc.org

The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. rsc.orgnih.gov

Table 4: Hypothetical Chiral HPLC Data for a Sample of this compound

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 8.5 | 15000 |

| (S)-enantiomer | 10.2 | 135000 |

Based on this hypothetical data, the enantiomeric excess could be calculated.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures that could cause degradation, it can be analyzed by GC after conversion to a more volatile derivative.

For instance, derivatization of the N-H group or the hydroxyl group (if present in a related intermediate) could increase the volatility of the molecule. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds in a sample matrix. researchgate.net This method could be employed to analyze for volatile impurities or byproducts in a sample of this compound.

While less common than HPLC for the direct analysis of this specific compound, GC can be a valuable tool for quality control, particularly for detecting trace amounts of volatile organic impurities.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, and it is an invaluable tool for the unambiguous assignment of the absolute configuration of chiral centers. springernature.comresearchgate.net For chiral molecules like this compound, which possess a stereogenic center at the C5 position, obtaining a single crystal of high quality is a critical first step. researchgate.net

The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then mathematically reconstructed to generate a model of the crystal structure. A key aspect of determining the absolute configuration is the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. researchgate.netnih.gov This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l), breaking Friedel's Law which states they should be equal. nih.gov

The Flack parameter is a crucial value derived from the refinement of the crystallographic data that indicates the absolute configuration of the crystal structure. nih.gov A Flack parameter close to zero for a known enantiomerically pure compound confirms the correct assignment of the absolute configuration, while a value near one would suggest that the inverted structure is the correct one. nih.gov For light-atom structures like this compound (composed of C, H, N, O), the anomalous scattering effect is weak, making the determination of the absolute configuration more challenging, often requiring high-quality data and careful analysis. researchgate.net

Below is a representative table of crystallographic data that might be obtained for a compound like (R)-5-Methoxymethyloxazolidin-2-one.

Table 1: Representative X-ray Crystallographic Data for a Chiral Oxazolidinone

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₉NO₃ |

| Formula Weight | 131.13 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 8.12 |

| c (Å) | 13.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 642.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.357 |

| Absorption Coefficient (mm⁻¹) | 0.11 |

| F(000) | 280 |

| Theta range for data collection (°) | 3.5 to 26.0 |

| Reflections collected | 5432 |

| Independent reflections | 1260 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.051, wR2 = 0.123 |

| Flack Parameter | 0.05 (7) |

This data is representative and compiled for illustrative purposes based on typical values for small organic molecules.

Other Relevant Analytical Methods

While X-ray crystallography provides unparalleled structural detail, it requires a suitable single crystal, which is not always attainable. Therefore, a combination of other spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. youtube.com For this compound, ¹H and ¹³C NMR spectroscopy are fundamental for confirming its structure.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The protons of the methoxymethyl group, the CH₂ and CH at the C5 position, and the NH proton will all have characteristic chemical shifts and splitting patterns. youtube.comyoutube.com

¹³C NMR: Shows the number of different types of carbon atoms and their electronic environment. The carbonyl carbon (C=O) of the oxazolidinone ring is typically observed at a downfield chemical shift. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 6.5-7.5 | broad singlet | 1H | NH | |

| 4.6-4.8 | multiplet | 1H | C₅-H | |

| 3.5-3.7 | multiplet | 2H | C₅-CH₂O | |

| 3.4-3.6 | multiplet | 2H | C₄-H₂ | |

| 3.35 | singlet | 3H | OCH₃ | |

| ¹³C NMR (in CDCl₃) | Predicted δ (ppm) | Assignment | ||

| 158-160 | C=O (C₂) | |||

| 75-77 | C₅ | |||

| 72-74 | C₅-CH₂O | |||

| 58-60 | OCH₃ | |||

| 45-47 | C₄ |

Predicted values are based on the analysis of similar oxazolidinone structures and general NMR principles.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, techniques like electrospray ionization (ESI) or electron ionization (EI) would be employed. The molecular ion peak [M+H]⁺ or [M]⁺• would confirm the molecular weight. Fragmentation patterns can reveal the loss of specific groups, such as the methoxymethyl side chain. nist.gov

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 132.06 | [M+H]⁺ |

| 102.05 | [M - CH₂O + H]⁺ |

| 87.04 | [M - OCH₃ - H]⁺ |

| 72.04 | [M - CH₂OCH₃]⁺ |

These m/z values are calculated for the most abundant isotopes and represent plausible fragmentation pathways.

Chromatographic Techniques: Chromatography is essential for assessing the purity of this compound and for separating enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing a chiral stationary phase (CSP), is a primary method for separating the (R)- and (S)-enantiomers of chiral oxazolidinones and determining the enantiomeric excess (ee) of a sample. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have been shown to be effective for the enantioseparation of oxazolidinone analogues. nih.gov

Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile derivatives of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. orientjchem.org

Table 4: Summary of Chromatographic Methods for Oxazolidinone Analysis

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| Chiral HPLC | Lux Amylose-1 | Acetonitrile | Enantioseparation of oxazolidinone analogues nih.gov |

| Chiral Capillary Electrophoresis | Heptakis-(6-sulfo)-β-cyclodextrin | 50 mM Phosphate Buffer (pH=6) | Enantioseparation of neutral oxazolidinone derivatives nih.gov |

| UPLC-MS/MS | UPLC BEH C₁₈ | Acetonitrile/Ammonium Acetate Buffer | Quantitative analysis in biological matrices nih.gov |

| TLC | Silica Gel | Benzene (B151609)/Ethanol (4:1) | Separation of isomeric oxazolidinones orientjchem.org |

The synergistic use of these advanced characterization techniques provides a complete and accurate profile of this compound, which is indispensable for its development in various scientific and industrial applications.

Future Directions and Emerging Research Avenues for 5 Methoxymethyloxazolidin 2 One

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing oxazolidinone chiral auxiliaries often involve multiple steps and the use of hazardous reagents. mdpi.com The future of 5-Methoxymethyloxazolidin-2-one synthesis lies in the development of greener, more atom-economical, and safer processes.

Key research directions include:

Catalytic Asymmetric Synthesis: Moving beyond stoichiometric chiral sources, research is focusing on catalytic routes that can generate the chiral oxazolidinone core with high enantioselectivity. This includes exploring novel transition metal catalysts and organocatalysts for asymmetric cyclization reactions.

Biocatalysis: The use of enzymes to perform key synthetic steps offers a highly selective and environmentally benign alternative to traditional chemical methods. Future work could involve engineering enzymes for the specific synthesis of this compound precursors, operating under mild aqueous conditions.

Renewable Feedstocks: A major goal of sustainable chemistry is the use of renewable starting materials. Research is anticipated to explore pathways to synthesize this compound from biomass-derived platform chemicals, reducing the reliance on petrochemical feedstocks.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of other oxazolidinone auxiliaries. mdpi.com Applying this technology to the synthesis of this compound could lead to more efficient and scalable production processes.

Expansion of Applications in Stereoselective Synthesis

This compound is a well-established Evans' auxiliary, renowned for its ability to direct stereoselective alkylation and aldol (B89426) reactions. rsc.orgwikipedia.orgnih.gov However, its potential extends far beyond these classic transformations. The next wave of research will focus on harnessing its stereodirecting ability in a broader range of synthetic applications.

Emerging areas of application include:

Asymmetric Catalysis: While primarily used as a stoichiometric auxiliary, future research may explore its incorporation into ligand design for asymmetric metal catalysis. The rigid, chiral scaffold of the oxazolidinone could provide the necessary steric and electronic environment to induce high enantioselectivity in catalytic transformations.

Synthesis of Complex Natural Products: The demand for enantiomerically pure complex molecules for pharmaceutical development continues to grow. wikipedia.org this compound will continue to be a valuable tool in the total synthesis of biologically active natural products, where precise control of multiple stereocenters is paramount. rsc.orgwikipedia.org

Polymer-Supported Synthesis: Attaching the chiral auxiliary to a solid support or polymer facilitates easier purification and recycling, aligning with the principles of green chemistry. scispace.com Developing robust methods for the immobilization and recovery of this compound will enhance its practicality in large-scale synthesis. scispace.com

Novel Reaction Methodologies: Researchers are expected to explore the use of this auxiliary in other important C-C and C-X bond-forming reactions, such as Michael additions, Mannich reactions, and asymmetric cycloadditions, to generate a wider variety of chiral building blocks.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. nih.govmdpi.comacs.orgsyrris.comnih.gov The integration of this compound chemistry with these technologies is a promising frontier.

Future research in this area will likely involve:

Continuous-Flow Synthesis of the Auxiliary: Developing a continuous process for the production of this compound itself would allow for on-demand generation and reduce the need for storage of large quantities.

Automated Multi-Step Synthesis: Flow chemistry enables the coupling of multiple reaction steps without intermediate isolation and purification. nih.govmdpi.com Automated flow platforms could utilize the auxiliary for a stereoselective reaction, followed by in-line cleavage and subsequent transformations, significantly accelerating the synthesis of complex molecules and the generation of compound libraries for drug discovery. researchgate.netyoutube.com

Rapid Reaction Optimization: Automated flow systems allow for the rapid screening of reaction parameters such as temperature, residence time, and reagent stoichiometry. syrris.com This high-throughput experimentation can be used to quickly optimize the conditions for reactions involving this compound, improving yields and selectivities.

Computational Design and Prediction of Oxazolidinone Reactivity and Synthetic Utility

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting outcomes. nih.govnih.govbenthamdirect.com Applying these tools to this compound can accelerate the development of new applications and improve its effectiveness in known reactions.

Key areas for computational investigation include:

Transition State Modeling: Using methods like Density Functional Theory (DFT), researchers can model the transition states of reactions involving the auxiliary. This provides fundamental insights into the origins of stereoselectivity and allows for the rational modification of the auxiliary or reaction conditions to enhance performance.

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structure of oxazolidinone auxiliaries with their performance in specific reactions. nih.govnih.govnih.gov These models can guide the design of new, more effective auxiliaries with tailored properties.

Substrate Scope Prediction: Computational docking and reactivity studies can help predict the compatibility of different substrates with the chiral auxiliary, forecasting the potential success and stereochemical outcome of a planned reaction before it is attempted in the lab. mdpi.comresearchgate.net This in-silico screening can save significant time and resources.

Mechanism Elucidation: Computational studies can clarify complex reaction mechanisms, helping chemists to understand unexpected results and to design experiments to favor desired reaction pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxymethyloxazolidin-2-one, and how can reaction conditions be optimized?

- Methodology :

- Starting Materials : Begin with oxazolidinone derivatives (e.g., 5-hydroxymethyloxazolidin-2-one) and methoxymethylation reagents such as methoxymethyl chloride or bromides.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity. highlights solvent choice as critical for regioselectivity in oxazole/oxazolidinone formation.

- Catalysis : Employ base catalysts (e.g., NaH, K₂CO₃) to deprotonate hydroxyl groups and facilitate substitution.

- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (≥95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm methoxymethyl (-OCH₂OCH₃) and oxazolidinone carbonyl (C=O) groups. Compare chemical shifts with literature data for oxazolidinone derivatives (e.g., δ 4.5–5.0 ppm for methoxymethyl protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₆H₁₁NO₄: 176.0655; observed: 176.0658) .

- IR Spectroscopy : Identify carbonyl stretching (~1750 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Q. How should researchers handle safety and storage protocols for this compound?

- Methodology :

- Gloves : Use nitrile or neoprene gloves (tested per EN 374) and inspect for leaks before use .

- Ventilation : Work in a fume hood to avoid inhalation; respiratory protection is required in poorly ventilated areas .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Avoid contact with moisture or strong acids/bases .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

- Methodology :

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., by amines or thiols) using Gaussian or ORCA software. Focus on oxazolidinone ring strain (C=O bond angle ~120°) and methoxymethyl steric effects.

- Kinetic Studies : Compare computed activation energies with experimental rates (e.g., via in situ NMR monitoring) to validate mechanisms .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Iterative Analysis : Re-example sample purity (e.g., via melting point consistency or TLC).

- Cross-Validation : Combine X-ray crystallography with NMR to resolve ambiguous peaks. For example, crystal structures can clarify methoxymethyl conformation .

- Literature Benchmarking : Compare with structurally similar compounds (e.g., 5-(4-fluorophenyl)-3-methyloxazolidin-2-one in ) to identify systematic errors .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

- Methodology :

- Chiral Catalysts : Use Ru or Pd-based catalysts for asymmetric methoxymethylation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IC column).

- Solvent Effects : suggests solvent polarity influences stereoselectivity; optimize using a Design of Experiments (DoE) approach.

- Process Safety : Assess exothermicity during scale-up via differential scanning calorimetry (DSC) to mitigate risks .

Q. How does the methoxymethyl group influence the biological activity of oxazolidinone derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.